

What is the CAS number for Ethyl 2- [(chloroacetyl)amino]benzoate?

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Compound of Interest

Compound Name:	Ethyl 2- [(chloroacetyl)amino]benzoate
Cat. No.:	B1267578

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Technical Guide: Ethyl 2- [(chloroacetyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound **Ethyl 2-
[(chloroacetyl)amino]benzoate**. A critical aspect of chemical identification is the Chemical Abstracts Service (CAS) number. Following a comprehensive search, this document clarifies the availability of the CAS number for this specific isomer and provides information on a related, well-documented compound.

Chemical Identification: The CAS Number

A thorough investigation to identify the specific CAS number for **Ethyl 2-
[(chloroacetyl)amino]benzoate** has been conducted. Despite extensive searches using various chemical nomenclature and synthesis-related queries, a unique and confirmed CAS number for the ortho (2-substituted) isomer of this compound could not be located in publicly available chemical databases and scientific literature.

The predominant isomer found in chemical supplier catalogs and databases is the para (4-substituted) isomer:

- Ethyl 4-[(chloroacetyl)amino]benzoate[1][2][3][4]

The CAS number for this para isomer is:

- CAS Number: 26226-72-2[1][2][3][4]

It is crucial for researchers to distinguish between these isomers, as their physical, chemical, and biological properties are expected to differ. The absence of a readily available CAS number for **Ethyl 2-[(chloroacetyl)amino]benzoate** suggests that it may be a less common or novel compound.

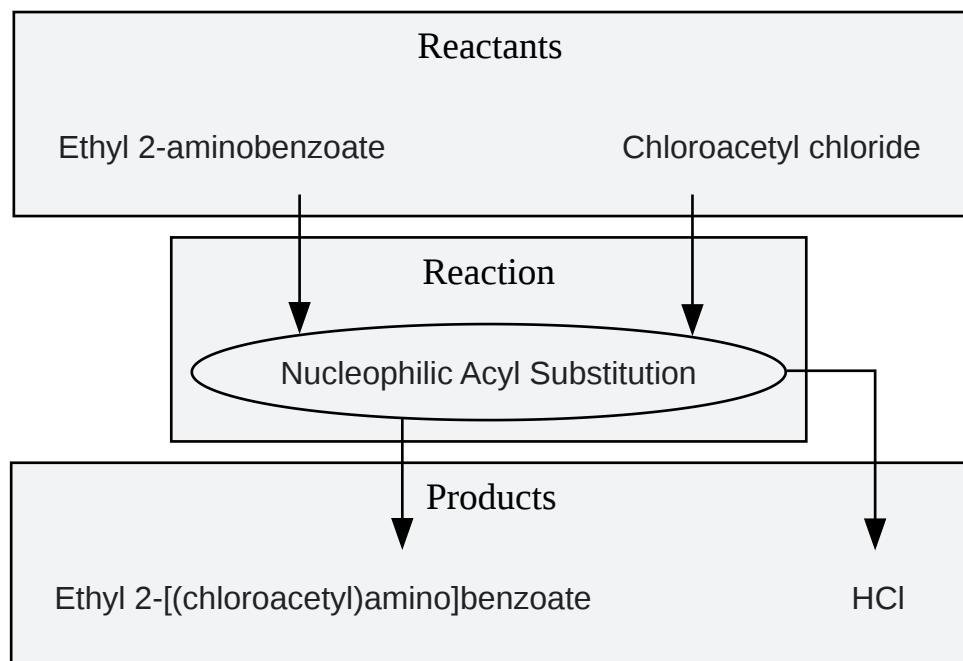
Synthesis and Experimental Protocols

Given the lack of a specific CAS number and associated literature for **Ethyl 2-[(chloroacetyl)amino]benzoate**, detailed and verified experimental protocols for its synthesis and analysis are not readily available.

However, a general synthetic approach for N-acylation of aminobenzoates can be proposed based on standard organic chemistry principles. The synthesis of the target compound would likely involve the reaction of Ethyl 2-aminobenzoate (Ethyl anthranilate) with chloroacetyl chloride.

Proposed Synthetic Pathway:

The reaction would proceed via nucleophilic acyl substitution, where the amino group of ethyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, would typically be used to neutralize the hydrochloric acid byproduct.



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Proposed synthesis of **Ethyl 2-[(chloroacetyl)amino]benzoate**.

Caution: This is a theoretical pathway. The actual experimental conditions, including solvent, temperature, and reaction time, would need to be optimized.

Quantitative Data and Signaling Pathways

Due to the inability to identify a specific CAS number and the corresponding body of research for **Ethyl 2-[(chloroacetyl)amino]benzoate**, no quantitative data (e.g., physicochemical properties, spectral data) or established biological signaling pathways can be presented in this guide.

Researchers interested in this specific molecule would need to perform *de novo* synthesis and characterization. This would involve:

- **Synthesis and Purification:** Following a suitable synthetic protocol and purifying the product to a high degree.
- **Structural Elucidation:** Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the

structure of the 2-isomer.

- Physicochemical Characterization: Determining properties like melting point, boiling point, solubility, and pKa.
- Biological Screening: Assessing its activity in relevant biological assays to identify any potential signaling pathway modulation.

Conclusion

While the CAS number for the related compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is well-documented as 26226-72-2, a CAS number for **Ethyl 2-[(chloroacetyl)amino]benzoate** could not be identified through extensive searches. Consequently, this technical guide cannot provide detailed experimental protocols, quantitative data, or signaling pathway diagrams for the 2-isomer. The information provided herein serves to clarify the current state of knowledge regarding the identification of this specific chemical entity and to guide researchers in potential future investigations. Any study of **Ethyl 2-[(chloroacetyl)amino]benzoate** would represent novel research, requiring initial synthesis, characterization, and biological evaluation.

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